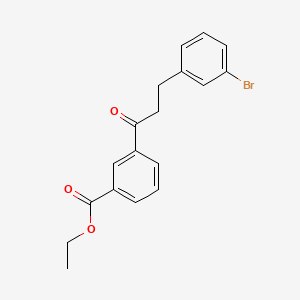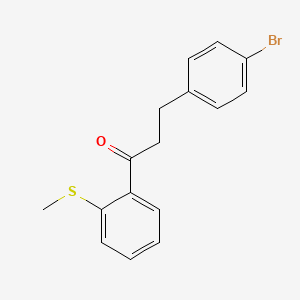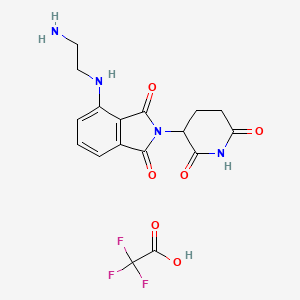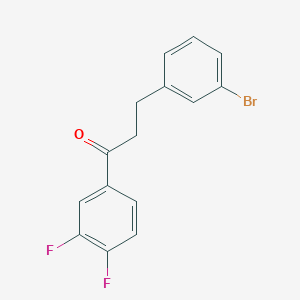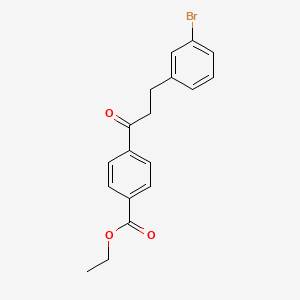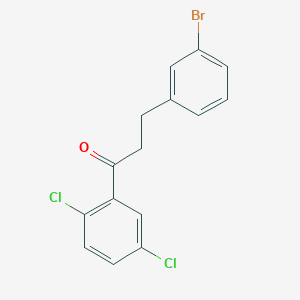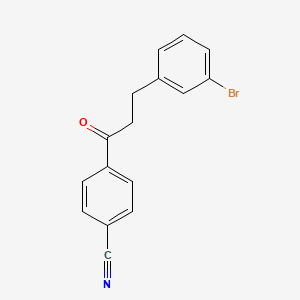
(1-Aminocycloheptyl)methanol
Overview
Description
“(1-Aminocycloheptyl)methanol” is a chemical compound with the CAS Number: 814254-62-1. It has a molecular weight of 143.23 and its IUPAC name is (1-aminocycloheptyl)methanol . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “(1-Aminocycloheptyl)methanol” is represented by the InChI code: 1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 . This indicates that the compound consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“(1-Aminocycloheptyl)methanol” is a solid at room temperature .Scientific Research Applications
Selective Inhibitor of Coagulation
(1-Aminocycloheptyl)methanol: has been identified as a potent and selective inhibitor of coagulation, showing higher potency and efficiency than phenprocoumon .
Biological and Pharmacological Activities
This compound is known as norcymenol and is part of a family of aminomethyl cyclohexane derivatives. It has been studied for its biological and pharmacological activities.
Biocidal Compositions
It has been mentioned in patents related to biocidal compositions used in aqueous media, such as metalworking fluids .
Future Directions
Mechanism of Action
Target of Action
(1-Aminocycloheptyl)methanol (ACMH) is a potent and selective inhibitor of coagulation . Its primary targets are prothrombin and thrombin , key enzymes in the coagulation cascade .
Mode of Action
ACMH binds to the active site of both prothrombin and thrombin, inhibiting their ability to convert fibrinogen into fibrin .
Biochemical Pathways
The primary biochemical pathway affected by ACMH is the coagulation cascade . By inhibiting the conversion of fibrinogen to fibrin, ACMH disrupts the final common pathway of the coagulation cascade, preventing the formation of stable blood clots .
Pharmacokinetics
It has been suggested that acmh may have a greater inhibitory effect on coagulation when it is given systemically rather than orally . This could indicate that its bioavailability, absorption, distribution, metabolism, and excretion (ADME) properties may vary depending on the route of administration.
Result of Action
The primary result of ACMH’s action is a decrease in the formation of clots . This can prevent thrombosis, but it can also lead to uncontrolled bleeding if not properly managed. Therefore, the use of ACMH as an anticoagulant would need to be carefully monitored.
properties
IUPAC Name |
(1-aminocycloheptyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8(7-10)5-3-1-2-4-6-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUBUBCODJSBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
814254-62-1 | |
| Record name | (1-Aminocycloheptyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



